molecular formula C7H10N2O B1435435 5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 1803597-41-2

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol

Cat. No. B1435435
CAS RN: 1803597-41-2
M. Wt: 138.17 g/mol
InChI Key: QYVWIEFTVUCTOJ-UHFFFAOYSA-N
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Description

“5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol” is a chemical compound with the IUPAC name 5-methyl-5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one . It has a molecular weight of 136.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol” is 1S/C7H8N2O/c1-5-4-6(10)7-8-2-3-9(5)7/h2-3,5H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol” is a powder that is stored at room temperature .

Scientific Research Applications

Organophosphorus Azoles in NMR Spectroscopy and Quantum Chemistry

Research on organophosphorus azoles, including structures related to "5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol," emphasizes their significance in stereochemical studies. The use of multinuclear 1H, 13C, 31P NMR spectroscopy combined with quantum-chemical calculations allows for detailed analysis of tetra-, penta-, and hexacoordinated phosphorus atoms in these compounds. This methodology is crucial for studying the stereochemical structure of phosphorylated N-vinylazoles and evaluating Z/E isomerization, highlighting its application in advanced chemical analysis (Larina, 2023).

Heterocyclic Compounds in Optical Sensors and Medicinal Chemistry

Heterocyclic compounds containing azoles, such as pyrroles, pyrazoles, and imidazoles, are widely used in the development of optical sensors due to their significant biological and medicinal applications. These compounds' ability to form coordination and hydrogen bonds makes them excellent candidates for sensing materials. Their extensive use in sensing applications and potential in drug development showcases their versatility in scientific research (Jindal & Kaur, 2021).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, similar in relevance to "5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol," is recognized for yielding bioactive molecules with therapeutic applications. This review covers the structural and functional diversity of this class, highlighting its potential in developing novel compounds with enhanced pharmacokinetics and therapeutic efficacy. The comprehensive survey provides insights into the medicinal chemistry applications of these compounds (Garrido et al., 2021).

Microwave-Assisted Synthesis of Azaheterocyclic Systems

The microwave-assisted synthesis technique is significantly applied in the preparation of azaheterocyclic systems, including imidazole derivatives. This method offers advantages such as reduced reaction times, cleaner chemistry, and higher yield efficiency, demonstrating its utility in creating heterocyclic compounds efficiently. This synthesis approach is crucial for producing a variety of heterocyclic systems, showing the method's importance in organic synthesis (Sakhuja, Panda, & Bajaj, 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-6(10)7-8-2-3-9(5)7/h2-3,5-6,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVWIEFTVUCTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=NC=CN12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol
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Reactant of Route 5
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol
Reactant of Route 6
5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol

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